molecular formula C5H8N4OS B189689 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide CAS No. 63788-65-8

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide

Cat. No.: B189689
CAS No.: 63788-65-8
M. Wt: 172.21 g/mol
InChI Key: YBRQONJVBBCGGK-UHFFFAOYSA-N
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Description

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

The primary target of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.

Mode of Action

The compound interacts with its target, the α-glucosidase enzyme, by inhibiting its function . The exact mechanism of this interaction is not fully understood, but it is believed that the compound binds to the enzyme, preventing it from breaking down carbohydrates. This results in a decrease in the rate of carbohydrate digestion and absorption.

Biochemical Pathways

By inhibiting the α-glucosidase enzyme, this compound affects the carbohydrate digestion pathway . This leads to a decrease in the breakdown and absorption of carbohydrates, which can have downstream effects on blood sugar levels and overall energy metabolism.

Result of Action

The inhibition of the α-glucosidase enzyme by this compound leads to a decrease in carbohydrate digestion and absorption . This can result in lower post-meal blood sugar levels, making the compound potentially useful as an anti-diabetic agent .

Biochemical Analysis

Biochemical Properties

Thiazole compounds, which include 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide, have been found to interact with various enzymes and proteins

Cellular Effects

Some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . It is possible that this compound may have similar effects on cells.

Molecular Mechanism

It is known that thiazole compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 163-164 degrees Celsius and is stable at room temperature .

Dosage Effects in Animal Models

Some thiazole compounds have been found to have cytotoxic effects in brine shrimp lethality tests , suggesting that high doses of this compound may also have toxic effects.

Metabolic Pathways

Thiazole compounds are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that thiazole compounds can bind to DNA , suggesting that this compound may also interact with transporters or binding proteins and influence its localization or accumulation.

Subcellular Localization

Given that some thiazole compounds can bind to DNA , it is possible that this compound may also be localized to the nucleus where it could interact with DNA and potentially influence its activity or function.

Preparation Methods

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide typically involves the reaction of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate. The reaction is carried out in methanol under reflux conditions for about two hours . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Comparison with Similar Compounds

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features that allow for diverse chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure enables a wide range of reactions and applications, making it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRQONJVBBCGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360891
Record name 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63788-65-8
Record name 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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